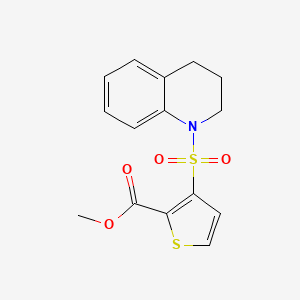
methyl 3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)THIOPHENE-2-CARBOXYLATE is a complex organic compound that combines a tetrahydroquinoline moiety with a thiophene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)THIOPHENE-2-CARBOXYLATE typically involves multiple steps:
Formation of Tetrahydroquinoline: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Sulfonylation: The tetrahydroquinoline is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling with Thiophene Carboxylate: The final step involves coupling the sulfonylated tetrahydroquinoline with a thiophene carboxylate derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)THIOPHENE-2-CARBOXYLATE can undergo various types of chemical reactions:
Oxidation: The tetrahydroquinoline moiety can be oxidized to quinoline under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
METHYL 3-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)THIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of METHYL 3-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A simpler analog without the sulfonyl and thiophene groups.
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with a different substitution pattern.
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Another derivative with a carboxylate group at a different position.
Uniqueness
METHYL 3-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)THIOPHENE-2-CARBOXYLATE is unique due to the combination of its tetrahydroquinoline core, sulfonyl group, and thiophene carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15NO4S2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
methyl 3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C15H15NO4S2/c1-20-15(17)14-13(8-10-21-14)22(18,19)16-9-4-6-11-5-2-3-7-12(11)16/h2-3,5,7-8,10H,4,6,9H2,1H3 |
InChI Key |
UZQCDSHAPCWOIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















